molecular formula C10H15NO4 B13460295 tert-butyl N-(6-oxo-3,6-dihydro-2H-pyran-3-yl)carbamate

tert-butyl N-(6-oxo-3,6-dihydro-2H-pyran-3-yl)carbamate

Cat. No.: B13460295
M. Wt: 213.23 g/mol
InChI Key: XAFFTECTADZLNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Synthesis tert-Butyl N-(6-oxo-3,6-dihydro-2H-pyran-3-yl)carbamate (CAS: 1824535-06-9) is a bicyclic carbamate derivative with a molecular formula of C₁₀H₁₅NO₄ (molecular weight: 213.24 g/mol) . It features a partially unsaturated pyran ring system with a ketone group at position 6 and a tert-butyl carbamate substituent at position 2. The compound is synthesized via trifluoroacetic acid (TFA)-mediated cleavage of a precursor, followed by silica gel chromatography purification, yielding a white solid with a 65% yield . Its NMR data (¹H and ¹³C) confirm the stereochemistry and purity, aligning with literature reports .

Applications This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of NMDA receptor antagonists targeting neurological disorders . Its reactivity is attributed to the conjugated enone system in the dihydropyran ring, enabling downstream functionalization.

Properties

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

tert-butyl N-(6-oxo-2,3-dihydropyran-3-yl)carbamate

InChI

InChI=1S/C10H15NO4/c1-10(2,3)15-9(13)11-7-4-5-8(12)14-6-7/h4-5,7H,6H2,1-3H3,(H,11,13)

InChI Key

XAFFTECTADZLNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1COC(=O)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(6-oxo-3,6-dihydro-2H-pyran-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyran derivative. One common method is the reaction of tert-butyl carbamate with 6-oxo-3,6-dihydro-2H-pyran-3-yl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(6-oxo-3,6-dihydro-2H-pyran-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .

Scientific Research Applications

tert-Butyl N-(6-oxo-3,6-dihydro-2H-pyran-3-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-(6-oxo-3,6-dihydro-2H-pyran-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The pyran ring may also participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications in the Pyran Ring System

Key Compounds
Compound Name Structure Molecular Formula Key Substituents Properties/Applications
tert-Butyl N-(6-oxo-3,6-dihydro-2H-pyran-3-yl)carbamate 6-oxo-dihydropyran C₁₀H₁₅NO₄ 6-keto, 3-carbamate Intermediate for NMDA antagonists; reactive enone system
tert-Butyl N-(5-methyl-6-oxo-3,6-dihydro-2H-pyran-3-yl)carbamate 5-methyl-6-oxo-dihydropyran C₁₁H₁₇NO₄ 5-methyl, 6-keto Enhanced steric hindrance; reduced reactivity in nucleophilic additions
tert-Butyl N-(6-oxo-5-vinyl-3,6-dihydro-2H-pyran-3-yl)carbamate 5-vinyl-6-oxo-dihydropyran C₁₂H₁₇NO₄ 5-vinyl, 6-keto Vinyl group enables Diels-Alder reactions; potential for polymerizable derivatives
tert-Butyl (6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate Tetrahydro-2H-pyran C₁₁H₁₉NO₄ 6-hydroxymethyl Saturated ring improves stability; hydroxymethyl enables glycosylation

Key Findings :

  • Electrophilic Reactivity : The 6-keto group in the dihydropyran derivatives enhances electrophilicity, facilitating Michael additions. Methyl or vinyl substituents at position 5 modulate reactivity and steric accessibility .
  • Stability : Saturated analogues (e.g., tetrahydro-2H-pyran derivatives) exhibit greater thermal and oxidative stability due to reduced ring strain .

Carbamate-Modified Analogues

Cyclopentane and Piperidine Derivatives
Compound Name Structure Molecular Formula Key Features Applications
tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate Cyclopentane C₁₁H₂₁NO₃ Cis-3-hydroxy Chiral building block for prostaglandin synthesis
tert-Butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate Piperidine C₁₂H₂₄N₂O₂ 5-methyl, trans-stereochemistry CNS drug candidates (improved BBB penetration)
tert-Butyl N-[trans-3-fluoropiperidin-4-yl]carbamate Piperidine C₁₀H₁₇FNO₂ 3-fluoro substituent Enhanced metabolic stability; fluorinated drugs

Key Findings :

  • Stereochemical Influence : Cyclopentane and piperidine derivatives with defined stereochemistry (e.g., cis vs. trans hydroxy groups) are critical for enantioselective synthesis .
  • Fluorine Substitution : Fluorinated piperidine derivatives show improved pharmacokinetic profiles, including reduced CYP450 metabolism .

Bicyclic and Heteroaromatic Analogues

Compound Name Structure Molecular Formula Key Features Applications
tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate Bicyclic C₁₁H₂₀N₂O₂ Bridged amine Rigid scaffolds for kinase inhibitors
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate Pyridine C₁₄H₂₀N₂O₄ Dimethoxy-pyridine Anticancer agents (DNA intercalation)

Key Findings :

  • Ring Strain vs. Stability : Bicyclic systems (e.g., azabicycloheptanes) introduce conformational rigidity, favoring target binding but increasing synthetic complexity .
  • Aromatic vs. Non-Aromatic Systems: Pyridine-based carbamates exhibit distinct electronic properties compared to non-aromatic dihydropyrans, influencing π-π stacking interactions in drug-receptor binding .

Biological Activity

tert-butyl N-(6-oxo-3,6-dihydro-2H-pyran-3-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.

  • Molecular Formula : C₁₀H₁₇NO₄
  • Molecular Weight : 215.25 g/mol
  • CAS Number : Not specified in the sources, but related compounds have CAS numbers like 125982-23-2 for (S)-tert-butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate .

Antiproliferative Properties

Research has indicated that compounds with similar structures to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, modifications to rigidin-inspired analogs have shown enhanced activity against tumor cells by improving solubility and bioavailability .

The biological activity of this compound may be attributed to its ability to interact with specific cellular pathways involved in proliferation and apoptosis. The presence of the pyran ring system is crucial for its interaction with biological targets, potentially acting as an inhibitor of key enzymes or receptors involved in cancer progression.

Study 1: Antiproliferative Effects

In a study focusing on rigidin-inspired compounds, modifications to the structure of similar carbamates resulted in improved aqueous solubility and increased potency against cancer cell lines. The study highlighted that certain analogs demonstrated IC₅₀ values significantly lower than those of standard treatments, indicating a promising therapeutic potential .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis of carbamate derivatives revealed that the introduction of various substituents on the pyran ring could enhance biological activity. The study found that specific modifications led to increased selectivity towards cancer cells while minimizing cytotoxic effects on normal cells .

Table 1: Biological Activity Summary

Compound NameActivity TypeIC₅₀ (µM)Cell Line
This compoundAntiproliferative<0.03T.b. brucei
(S)-tert-butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamateAntiproliferative<0.05HepG2

Q & A

Basic: How can reaction conditions be optimized for synthesizing tert-butyl N-(6-oxo-3,6-dihydro-2H-pyran-3-yl)carbamate to improve yields?

Methodological Answer:
Synthesis optimization requires systematic variation of catalysts, solvents, and temperature. For example:

  • Catalysts : Trifluoroacetic acid (TFA) is commonly used for Boc deprotection (65% yield, 24 h reaction time) .
  • Solvents : Dichloromethane (DCM) or acetonitrile (ACN) are preferred for their compatibility with carbamate chemistry .
  • Temperature : Room temperature (25°C) is optimal for deprotection, while elevated temperatures (40–60°C) enhance nucleophilic substitution in intermediates .
  • Purification : Silica gel chromatography with gradients of ethyl acetate/heptane (60–100%) ensures high purity .

Basic: What analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming stereochemistry and functional groups. Key signals include δ ~1.45 ppm (tert-butyl protons) and δ ~154–165 ppm (carbonyl carbons) .
  • LC/MS : Used to verify molecular weight (e.g., [M+Na]+^+ = 262.1) and monitor reaction progress .
  • Chromatography : Thin-layer chromatography (TLC) with UV detection (254 nm) tracks reaction completion .

Advanced: How can stereochemical challenges during synthesis be resolved?

Methodological Answer:

  • Chiral Auxiliaries : Use (S)- or (R)-configured starting materials to control stereocenters, as seen in analogs like tert-butyl ((3S,6R)-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate .
  • Crystallography : Single-crystal X-ray diffraction with SHELX software validates absolute configuration .
  • Dynamic Kinetic Resolution : Adjust reaction kinetics (e.g., pH, temperature) to favor one enantiomer, particularly in dihydro-2H-pyran ring formation .

Advanced: What computational tools are used to predict reactivity or biological interactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Models transition states for cyclization or nucleophilic attack, predicting regioselectivity in dihydro-2H-pyran derivatives .
  • Molecular Docking : Screens interactions with enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina, leveraging structural analogs with anti-inflammatory activity .
  • SHELX Suite : Refines crystallographic data to resolve electron density maps for reactive intermediates .

Data Contradiction Analysis: How to address discrepancies in biological activity between structural analogs?

Methodological Answer:

  • Comparative SAR Studies : Analyze analogs like tert-butyl N-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)carbamate (CAS 2416233-73-1) to identify substituent effects. For example, bromine at position 6 enhances electrophilicity but reduces solubility .
  • Crystallographic Overlays : Compare 3D structures to pinpoint steric or electronic differences affecting enzyme binding .
  • Meta-Analysis : Aggregate data from PubChem and DSSTox to resolve contradictions in toxicity or reactivity .

Advanced: What mechanistic insights exist for its interaction with biological targets?

Methodological Answer:

  • Enzyme Inhibition : The carbamate group acts as a transition-state mimic, inhibiting proteases or hydrolases. Kinetic assays (e.g., IC50_{50}) quantify potency .
  • Receptor Binding : Radioligand displacement studies (e.g., 3^3H-labeled assays) reveal affinity for GPCRs, with stereochemistry (e.g., 3S,6R configuration) critical for selectivity .
  • Metabolic Stability : Microsomal incubation (e.g., human liver microsomes) assesses oxidative degradation pathways, guiding structural modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.